molecular formula C14H13NO4 B8170765 Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate

Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate

Cat. No.: B8170765
M. Wt: 259.26 g/mol
InChI Key: XMZXUQZALSBSID-UHFFFAOYSA-N
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Description

Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate is a nicotinic acid derivative featuring a hydroxymethylphenoxy substituent at the 5-position of the pyridine ring and a methyl ester at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in patent literature (e.g., coupling 5-hydroxy-2-methoxybenzaldehyde with methyl 5-(chloromethyl)nicotinate hydrochloride in the presence of K₂CO₃ in DMF) .

Properties

IUPAC Name

methyl 5-[4-(hydroxymethyl)phenoxy]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-14(17)11-6-13(8-15-7-11)19-12-4-2-10(9-16)3-5-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZXUQZALSBSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxymethylphenoxy group can be introduced through a nucleophilic substitution reaction using appropriate phenolic and hydroxymethyl reagents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular and neurodegenerative disorders.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities or receptor binding. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Acid: The methyl ester in Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate improves cell membrane permeability compared to carboxylic acid analogs like 5-(methoxycarbonyl)picolinic acid .
  • Substituent Position: Phenoxy-linked hydroxymethyl groups (target compound) vs. direct hydroxymethyl on pyridine (Methyl 5-(hydroxymethyl)nicotinate) alter electronic properties and steric hindrance, impacting receptor binding .

Biological Activity

Antioxidant Properties

Studies have shown that Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate exhibits antioxidant activity. In a comparative analysis, the compound demonstrated greater antioxidant potential compared to certain structurally related molecules. The presence of the hydroxymethyl group on the phenoxy ring is thought to contribute to its antioxidant capabilities.

Cardiovascular Effects

Research suggests that this compound may have potential applications in cardiovascular disease (CVD) treatment. The compound has been investigated for its interactions with multiple proteins involved in CVD pathways .

Protein Interactions

ProteinFunctionInteraction Strength
MAPKCell signalingModerate
PCSK9Cholesterol regulationStrong
MPOInflammationWeak
SIRT1Metabolism regulationModerate
TNF-αInflammationStrong

These interactions suggest that the compound may modulate various biological processes relevant to cardiovascular health.

Cellular Uptake and Toxicity

An MTT assay using RAW 264.7 macrophage cells was conducted to assess the cellular uptake and potential toxicity of this compound . The results indicated:

  • Dose-dependent cellular uptake
  • Low cytotoxicity at physiologically relevant concentrations
  • Potential for further development as a therapeutic agent

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features:

  • The nicotinate moiety contributes to its interaction with cellular targets
  • The phenoxy linker provides flexibility and may enhance membrane permeability
  • The hydroxymethyl group likely plays a role in hydrogen bonding with protein targets

Comparison with Related Compounds

When compared to similar compounds, this compound shows unique biological properties:

  • Higher antioxidant activity than compounds lacking the hydroxymethyl group
  • Improved protein binding compared to analogues without the phenoxy linker
  • Enhanced cellular uptake relative to more lipophilic derivatives

Future Research Directions

While the current findings on this compound are promising, further research is needed to fully elucidate its biological activity:

  • In vivo studies to confirm cardiovascular effects
  • Mechanistic investigations of its antioxidant properties
  • Exploration of potential synergistic effects with other compounds
  • Development of structure-activity relationship models for targeted optimization

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